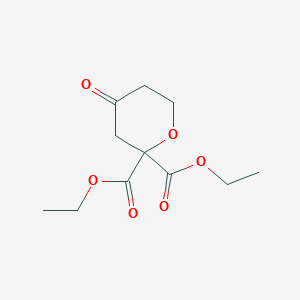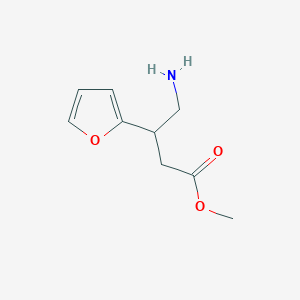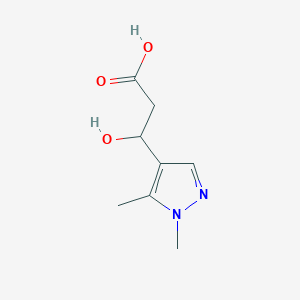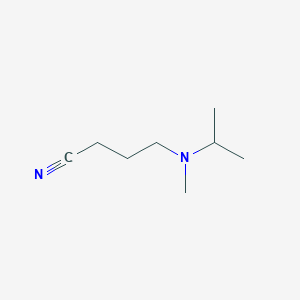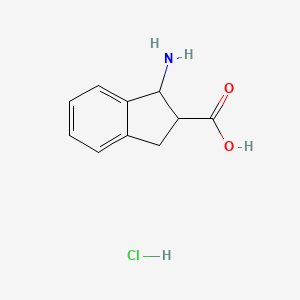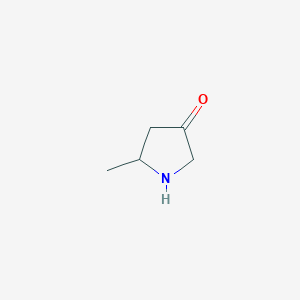
5-Methylpyrrolidin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methylpyrrolidin-3-one is a five-membered lactam, a type of heterocyclic compound containing a nitrogen atom It is a derivative of pyrrolidinone, which is known for its versatile applications in various fields such as medicinal chemistry, organic synthesis, and industrial processes
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylpyrrolidin-3-one can be achieved through several methods. One common approach involves the ring contraction and deformylative functionalization of piperidine derivatives. This method includes the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another method involves the amination and cyclization of functionalized acyclic substrates .
Industrial Production Methods
Industrial production of this compound often involves the use of efficient catalytic processes. For example, a green and low-cost process using Cu and Ni modified ZSM-5 catalysts has been developed for the synthesis of N-methylpyrrolidine from 1,4-butanediol and methylamine . This method can be adapted for the production of this compound by modifying the starting materials and reaction conditions.
化学反应分析
Types of Reactions
5-Methylpyrrolidin-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or halides under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted pyrrolidinones, which can be further utilized in the synthesis of pharmaceuticals and other bioactive compounds.
科学研究应用
5-Methylpyrrolidin-3-one has a wide range of applications in scientific research:
作用机制
The mechanism of action of 5-Methylpyrrolidin-3-one involves its interaction with specific molecular targets and pathways. For instance, it can act as an organocatalyst in various chemical reactions, promoting regioselective synthesis of complex molecules . Additionally, its derivatives can inhibit specific enzymes or receptors, leading to therapeutic effects in medical applications .
相似化合物的比较
Similar Compounds
Pyrrolidin-2-one: A closely related compound with similar structural features but lacking the methyl group at the 5th position.
N-Methylpyrrolidin-2-one: Another derivative with a methyl group at the nitrogen atom, widely used as a solvent and in organic synthesis.
Pyrrolidin-2,5-dione: A compound with two carbonyl groups, exhibiting different chemical properties and applications.
Uniqueness
5-Methylpyrrolidin-3-one stands out due to its unique substitution pattern, which enhances its reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and form bioactive derivatives makes it a valuable compound in scientific research and industrial processes.
属性
分子式 |
C5H9NO |
|---|---|
分子量 |
99.13 g/mol |
IUPAC 名称 |
5-methylpyrrolidin-3-one |
InChI |
InChI=1S/C5H9NO/c1-4-2-5(7)3-6-4/h4,6H,2-3H2,1H3 |
InChI 键 |
BOBWXPSRJYGDGV-UHFFFAOYSA-N |
规范 SMILES |
CC1CC(=O)CN1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


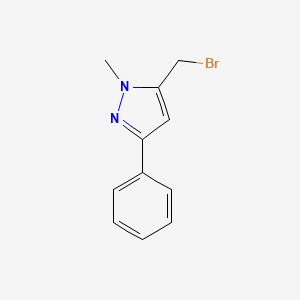
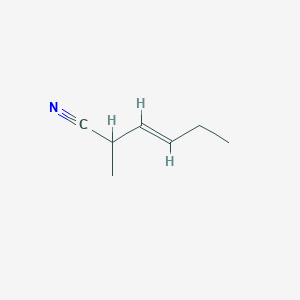

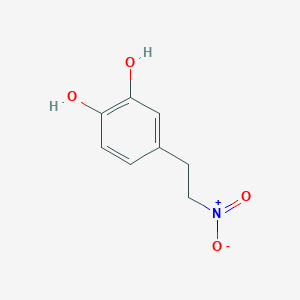
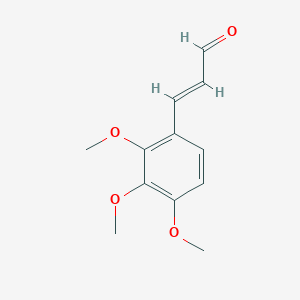
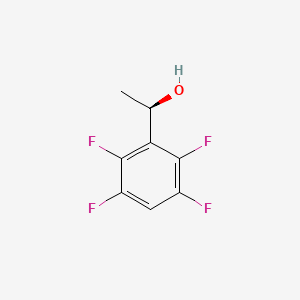

![Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)-3-oxopropanoate](/img/structure/B13607631.png)
